molecular formula C20H18N2O2 B2575745 N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide CAS No. 491867-71-1

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide

Cat. No.: B2575745
CAS No.: 491867-71-1
M. Wt: 318.376
InChI Key: TXWRHHTXHWIGHN-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group attached to a pyridine ring, which is further connected to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the pyridine ring. This can be achieved through a nucleophilic substitution reaction where a benzyloxy halide reacts with a pyridine derivative under basic conditions.

    Amidation Reaction: The next step involves the formation of the amide bond. This can be achieved by reacting the benzyloxy-substituted pyridine with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can mimic the structure of natural ligands, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide
  • N-(pyridin-2-yl)amides
  • 3-(benzyloxy)pyridin-2-amine

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide is unique due to the presence of both the benzyloxy group and the 4-methylbenzamide moiety. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-9-11-17(12-10-15)20(23)22-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWRHHTXHWIGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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